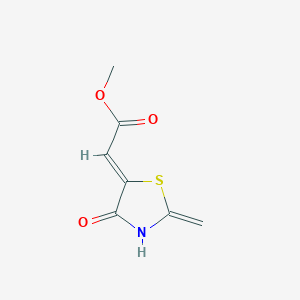

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate

Descripción

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate is a thiazolidinone derivative characterized by a fused thiazolidin-4-one core with a methylene group at position 2 and a methyl ester substituent at position 3. This compound is synthesized via stereoselective one-pot reactions between thiourea derivatives and dialkyl acetylenedicarboxylates under optimized conditions, yielding stable crystalline products with high efficiency (70–85% yields) . Its structure is confirmed by IR, NMR, and elemental analysis , and it serves as a versatile intermediate in medicinal and agrochemical research due to its reactive α,β-unsaturated ester moiety.

Propiedades

IUPAC Name |

methyl (2Z)-2-(2-methylidene-4-oxo-1,3-thiazolidin-5-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-4-8-7(10)5(12-4)3-6(9)11-2/h3H,1H2,2H3,(H,8,10)/b5-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAERMVGLSYBZRK-HYXAFXHYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1C(=O)NC(=C)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\1/C(=O)NC(=C)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate typically involves the reaction of thiazolidine derivatives with methylene compounds under controlled conditions. One common method includes the condensation of 2-mercaptoacetic acid with acetic anhydride, followed by cyclization with formaldehyde to form the thiazolidine ring. The final step involves esterification with methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: The methylene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can react with the methylene group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. These products have diverse applications in different fields .

Aplicaciones Científicas De Investigación

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mecanismo De Acción

The mechanism of action of Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring and methylene group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the thiazolidinone ring and the nature of the exocyclic groups. Key examples include:

Structural Insights :

- Electron-Withdrawing Groups: The main compound’s methyl ester enhances electrophilicity at the α,β-unsaturated position, favoring nucleophilic additions.

- Conjugation Effects: Derivatives with extended conjugation (e.g., pyridinylmethylidene in or cyano groups in ) exhibit redshifted UV-Vis absorption, relevant for optoelectronic applications.

Actividad Biológica

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate (CAS Number: 77586-09-5) is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 185.2 g/mol. The compound contains a thiazolidine ring fused with a methylene group and an ester functional group, which contribute to its reactivity and biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. Specific cancer lines tested include breast cancer (MCF-7) and lung cancer (A549), where this compound showed promising cytotoxic effects .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Production : It induces oxidative stress, leading to cellular damage and apoptosis in cancer cells.

- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at various phases, particularly G1/S phase, thereby inhibiting proliferation .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that the compound exhibits significant antimicrobial activity, especially against Staphylococcus aureus.

Study 2: Anticancer Activity

In a separate study published in the Journal of Cancer Research, the anticancer effects of this compound were assessed on MCF-7 breast cancer cells. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

The data suggest a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .

Q & A

Q. What are the established methods for synthesizing Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate, and how do solvent conditions influence the reaction outcome?

The compound is synthesized via cyclocondensation of N-amidinothiourea with dimethyl acetylenedicarboxylate (DMAD) under varied solvent systems (methanol, ethanol, acetonitrile, ethyl acetate, dioxane, acetic acid, or ethanol/TsOH). Solvent polarity and proton availability critically affect reaction kinetics and product purity. For instance, polar protic solvents like methanol enhance nucleophilic attack, while aprotic solvents may favor different tautomeric intermediates. Post-synthesis purification involves recrystallization or chromatography to isolate the desired product .

Q. How can X-ray crystallography confirm the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SC-XRD) at 100 K resolves the compound’s Z-configuration and planar thiazolidinone core. Key parameters include bond lengths (e.g., C=O at ~1.22 Å, C-S at ~1.74 Å) and angles, confirming conjugation. Intermolecular interactions, such as C-H⋯O hydrogen bonds (2.5–2.7 Å), stabilize the crystal lattice. Refinement with SHELXL ensures accuracy (R factor ≤ 0.03) .

Advanced Research Questions

Q. What strategies are effective in controlling regioselectivity during cyclocondensation reactions involving this compound?

Regioselectivity in cyclocondensation with alkylamines or hydrazines depends on steric and electronic factors. For example, bulky substituents on the nucleophile favor attack at the less hindered carbonyl site. Solvent choice (e.g., DMF vs. acetic acid) and catalytic additives (e.g., TsOH) can shift tautomeric equilibria, directing reactivity toward specific regioisomers. Minor products, such as 7a in , are characterized via ¹H/¹³C NMR to identify substituent positioning .

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this thiazolidinone derivative?

DFT models (e.g., B3LYP/6-311+G(d,p)) compute frontier molecular orbitals to predict nucleophilic/electrophilic sites. The HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity, with electron density localized on the thiazolidinone ring and exocyclic double bond. Charge distribution maps reveal polarization at the 4-oxo group, guiding derivatization strategies for enhanced bioactivity .

Q. What methodological approaches are recommended for analyzing tautomeric equilibria in structurally related thiazolidinone derivatives?

Tautomerism is studied via variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃, tracking proton shifts indicative of keto-enol or thione-thiol transitions. X-ray data at 100 K () capture the dominant tautomer, while computational MD simulations model dynamic equilibria. IR spectroscopy (e.g., νC=O at ~1700 cm⁻¹ vs. νC-S at ~1250 cm⁻¹) corroborates tautomeric states .

Data Analysis and Contradictions

Q. How should researchers address contradictions in reaction yields when varying solvent systems during synthesis?

Conflicting yields arise from solvent-dependent side reactions (e.g., hydrolysis of DMAD in aqueous media). Systematic optimization involves DoE (Design of Experiments) to map solvent polarity, temperature, and catalyst interactions. For example, ethanol/TsOH () improves yield by stabilizing intermediates via H-bonding. GC-MS or HPLC monitors byproduct formation, guiding solvent selection .

Q. What spectroscopic techniques are critical for characterizing the purity and structural integrity of this compound?

- ¹H/¹³C NMR : Assigns olefinic protons (δ 6.8–7.6 ppm) and carbonyl carbons (δ 163–166 ppm) to confirm conjugation.

- IR Spectroscopy : Identifies νC=O (1700–1750 cm⁻¹) and νC=S (650–750 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- SC-XRD : Resolves stereochemical ambiguities (e.g., Z/E configurations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.